molecular formula C6H7F5O2 B14660726 Propyl pentafluoropropanoate CAS No. 39118-07-5

Propyl pentafluoropropanoate

Cat. No.: B14660726
CAS No.: 39118-07-5
M. Wt: 206.11 g/mol
InChI Key: NZZLJQBPSUUZOQ-UHFFFAOYSA-N
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Description

Properties

CAS No.

39118-07-5

Molecular Formula

C6H7F5O2

Molecular Weight

206.11 g/mol

IUPAC Name

propyl 2,2,3,3,3-pentafluoropropanoate

InChI

InChI=1S/C6H7F5O2/c1-2-3-13-4(12)5(7,8)6(9,10)11/h2-3H2,1H3

InChI Key

NZZLJQBPSUUZOQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl pentafluoropropanoate can be synthesized through the esterification of pentafluoropropionic acid with propanol. The reaction typically involves heating the carboxylic acid with the alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The general reaction is as follows:

C3F5COOH+C3H7OHC6H7F5O2+H2O\text{C}_3\text{F}_5\text{COOH} + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{C}_6\text{H}_7\text{F}_5\text{O}_2 + \text{H}_2\text{O} C3​F5​COOH+C3​H7​OH→C6​H7​F5​O2​+H2​O

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous esterification processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher yields and efficiency compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Propyl pentafluoropropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propyl pentafluoropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl pentafluoropropanoate largely depends on its interactions with other molecules. The ester group can undergo hydrolysis, releasing pentafluoropropionic acid, which can then interact with various biological targets. The fluorine atoms in the compound contribute to its stability and resistance to metabolic degradation, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Limitations of the Provided Evidence

The referenced materials () are FDA draft guidance documents for injectable drugs like leuprolide acetate (a gonadotropin-releasing hormone agonist) and propofol (an intravenous anesthetic). These documents outline requirements for:

  • Bioequivalence studies (e.g., pharmacokinetic endpoints for leuprolide acetate ).
  • Physicochemical characterization (e.g., particle size, emulsion stability for propofol ).
  • Manufacturing standards for generic injectables.

Propyl pentafluoropropanoate, a fluorinated ester compound, is unrelated to these drugs in terms of structure, function, or application. No data on its physicochemical properties, synthesis, or comparisons with analogs (e.g., other fluorinated esters like ethyl pentafluoropropanoate or methyl pentafluoropropanoate) are present in the evidence.

Recommendations for Further Research

To address the query effectively, the following steps are necessary:

  • Consult chemical databases: PubChem, Reaxys, or SciFinder for structural analogs of this compound (e.g., alkyl pentafluoropropanoates, fluorinated acetates).
  • Compare physicochemical properties: Boiling points, solubility, stability, and reactivity. For example, fluorinated esters often exhibit enhanced thermal stability and hydrophobicity compared to non-fluorinated analogs.
  • Review applications : Fluorinated esters are used as solvents, intermediates in organic synthesis, or surfactants. Comparisons should focus on performance metrics in these roles.

Hypothetical Comparison Framework (Example)

While direct data is unavailable, a template for comparison could include:

Property This compound Ethyl pentafluoropropanoate Methyl pentafluoropropanoate
Molecular Formula C₆H₅F₅O₂ C₅H₃F₅O₂ C₄H₃F₅O₂
Boiling Point ~150°C (estimated) ~135°C (estimated) ~120°C (estimated)
LogP (Hydrophobicity) 2.8 (predicted) 2.3 (predicted) 1.9 (predicted)
Applications Solvent, surfactant Chemical synthesis Surfactant, coatings

Note: Values are illustrative and require experimental validation.

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